molecular formula C9H9F3O2 B176105 2-(4-(Trifluoromethoxy)phenyl)ethanol CAS No. 196811-90-2

2-(4-(Trifluoromethoxy)phenyl)ethanol

Cat. No. B176105
M. Wt: 206.16 g/mol
InChI Key: RILZRCJGXSFXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Trifluoromethoxy)phenyl)ethanol” is an organic compound with the empirical formula C9H9F3O2 . It has a molecular weight of 206.16 . The compound is also known by other synonyms such as “2-(4-Trifluoromethoxyphenyl)ethanol” and "4-(Trifluoromethoxy)benzeneethanol" .


Molecular Structure Analysis

The SMILES string of the compound is "OCCc1ccc(OC(F)(F)F)cc1" . This notation provides a way to represent the structure of the compound in a text format. The InChI key, which is another form of textual representation of the compound’s structure, is "RILZRCJGXSFXNE-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

The compound has a boiling point of 83-86 °C at 7.0 mmHg . The density of the compound is 1.2774 g/mL at 25 °C .

Scientific Research Applications

  • Organic Synthesis Building Block : This compound is a type of organic building block, which means it can be used in the synthesis of various other compounds. The specific applications and experimental procedures would depend on the context of the research being conducted.

  • Material Synthesis : This compound could be used in the synthesis of new materials, especially in the field of polymer chemistry. For example, it could be used to modify the properties of certain polymers .

  • Chemical Research : As a compound with a unique structure, it could be used in various types of chemical research, such as studying the properties of the trifluoromethoxy group or developing new synthetic methods .

  • Anesthetic Development : In the past, α-fluorinated ethers have been developed as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics . While “2-(4-(Trifluoromethoxy)phenyl)ethanol” is not an ether, it does contain a trifluoromethoxy group, which could potentially make it useful in the development of new anesthetics.

  • Anti-Inflammatory Agents : Similar to the point above, the successful development of α-fluorinated ethers was quickly followed by applications of anti-inflammatory agents . This compound could potentially be used in the development of new anti-inflammatory drugs.

  • Laboratory Chemicals : This compound can be used in the laboratory for various chemical reactions and synthesis .

  • Manufacture of Substances : It can be used in the manufacturing process of various substances .

  • Scientific Research and Development : This compound can be used in scientific research and development, particularly in the field of organic chemistry .

  • Polymer Modification : In the field of material science, this compound could potentially be used to modify the properties of certain polymers .

  • Inhalation Anesthetics : In the past, α-fluorinated ethers have been developed as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics . While “2-(4-(Trifluoromethoxy)phenyl)ethanol” is not an ether, it does contain a trifluoromethoxy group, which could potentially make it useful in the development of new anesthetics.

  • Anti-Inflammatory Agents : Similar to the point above, the successful development of α-fluorinated ethers was quickly followed by applications of anti-inflammatory agents . This compound could potentially be used in the development of new anti-inflammatory drugs.

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILZRCJGXSFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444352
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethoxy)phenyl)ethanol

CAS RN

196811-90-2
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Trifluoromethoxy)phenyl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.0 g (4.54 mmol) of 4-(trifluoromethoxy)-phenylacetic acid in 15 mL of anhydrous THF at 0° C. was added dropwise 9 mL (9.08 mmol) of 1 M BH3THF and the reaction allowed to warm to RT over 16 h. The mixture was cooled back down to 0° C. and the reaction quenched with 15 mL of water/acetic acid/THF (1:1:3). After warming to RT, the solvent was removed in vacuo, the residue diluted with water, and the solution extracted with EtOAc. The layers were separated, the organics washed with NaHCO3, the layers separated, the organics dried (MgSO4), and the solvent removed in vacuo. The residue was purified by silica gel chromatography using EtOAc/hexane (1:1) as eluent to give 540 mg (57% yield) of the title compound: TLC (EtOAc/hexane (1:1)): Rf=0.43.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

A Grignard reagent prepared from 4-trifluoromethoxybromobenzene (54 g, 220 mmol) and dried Mg (5.4 g, 220 mmol) in 250 ml ether solvent was cooled down to -50° C., followed by gradually dropwise adding thereto ethylene oxide (29.3 g, 670 mmol), gradually heating the resulting reaction mixture up to room temperature, further stirring it for one hour at room temperature, adding the reaction solution to 6N HCl (300 ml), extracting the resulting product with ethyl acetate, washing the extraction solution successively with a saturated aqueous solution of sodium bicarbonate and water, drying over magnesium sulfate, distilling off the solvent, distilling the residue under reduced pressure by means of a Vigoureaux tube, to isolate a colorless liquid, 2-(4-trifluoromethoxyphenyl)ethanol (14.5 g, 70.3 mmol) having a b.p. of 82° to 84° C. under 3.5 Torr, adding to this liquid, xylene (60 ml) and HBr aqueous solution (47%) (60 ml), refluxing the mixture for 9 hours, adding water to the reaction mixture, extracting the resulting product with toluene, washing the reaction solution successively with a saturated aqueous solution of sodium bicarbonate and water, drying the resulting organic layer over magnesium sulfate, distilling off the solvent, distilling the residue under reduced pressure using Vigoureux tube, to isolate a colorless liquid, 2-(4-trifluoromethoxyphenyl)bromoethane (12.0 g, 51.9 mmol) having a b.p. of 75° C. under 4 Torr. The yield of this product from 4-trifluoromethoxybromobenzene was 23.6%.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Trifluoromethoxy)phenyl)ethanol
Reactant of Route 2
2-(4-(Trifluoromethoxy)phenyl)ethanol
Reactant of Route 3
2-(4-(Trifluoromethoxy)phenyl)ethanol
Reactant of Route 4
2-(4-(Trifluoromethoxy)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-(Trifluoromethoxy)phenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(Trifluoromethoxy)phenyl)ethanol

Citations

For This Compound
5
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - esmed.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 esmed.org
P Kim, S Kang, HI Boshoff, J Jiricek… - Journal of medicinal …, 2009 - ACS Publications
The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have been extensively explored for their potential use as new antituberculars based on their excellent …
Number of citations: 102 pubs.acs.org
LAT Cleghorn, PC Ray, J Odingo… - Journal of Medicinal …, 2018 - ACS Publications
With the emergence of multidrug-resistant strains of Mycobacterium tuberculosis there is a pressing need for new oral drugs with novel mechanisms of action. Herein, we describe the …
Number of citations: 49 pubs.acs.org
S Anderson - 2015 - library-archives.canada.ca
In industry and academia, the palladium catalyzed Suzuki-Miyaura cross coupling reaction is one of the most often used methods for the synthesis of new CC bonds. Recent …
Number of citations: 2 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.